molecular formula C8H9N3O B1581281 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile CAS No. 36140-83-7

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Cat. No.: B1581281
CAS No.: 36140-83-7
M. Wt: 163.18 g/mol
InChI Key: DDWZYWSLHBDVGR-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile typically involves the reaction of 3,5-dimethyl-1H-pyrazole with suitable reagents under controlled conditions. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems and reactors can help optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid or amide derivatives.

  • Reduction: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamine or propanol derivatives.

  • Substitution: Various cyano-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is similar to other pyrazole derivatives, such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid and 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamine These compounds share the pyrazole core but differ in their functional groups, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6-5-7(2)11(10-6)8(12)3-4-9/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWZYWSLHBDVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294239
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36140-83-7
Record name 36140-83-7
Source DTP/NCI
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Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36140-83-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-cyanoacetyl-3,5-dimethylpyrazole?

A1: Its molecular formula is C8H9N3O, and its molecular weight is 163.17 g/mol.

Q2: What spectroscopic data is available for characterizing 1-cyanoacetyl-3,5-dimethylpyrazole?

A2: Researchers commonly utilize techniques such as Fourier transform infrared spectroscopy (FTIR), 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of synthesized compounds. [, , , ]

Q3: Is 1-cyanoacetyl-3,5-dimethylpyrazole catalytically active?

A3: While not a catalyst itself, it serves as a valuable building block in organic synthesis, particularly in preparing various heterocyclic compounds. [, ]

Q4: What reactions is 1-cyanoacetyl-3,5-dimethylpyrazole commonly employed in?

A4: It's widely used as a cyanoacetylating agent in reactions with amines, alcohols, and other nucleophiles. This versatility makes it useful for creating a range of heterocyclic systems like pyrazoles, pyridines, and triazines. [, , , , , ]

Q5: What are the advantages of using 1-cyanoacetyl-3,5-dimethylpyrazole as a cyanoacetylating agent?

A5: Studies have shown it to be a more effective cyanoacetylating agent than traditional reagents like ethyl cyanoacetate. It offers benefits such as milder reaction conditions, shorter reaction times, and higher yields. [, , , ]

Q6: How does modifying the structure of 1-cyanoacetyl-3,5-dimethylpyrazole affect its reactivity?

A6: Structural modifications, such as introducing electron-donating or electron-withdrawing groups, can impact the compound's reactivity in cyanoacetylation and other reactions. For example, in a study exploring anticancer activities, researchers observed that derivatives containing a pyrazole moiety generally showed greater potency compared to their chalcone counterparts. []

Q7: What is known about the stability of 1-cyanoacetyl-3,5-dimethylpyrazole?

A7: While specific stability data might vary depending on storage conditions (temperature, light, humidity), researchers typically handle and store this compound with care due to its reactivity.

Q8: Are there specific materials or solvents that 1-cyanoacetyl-3,5-dimethylpyrazole is incompatible with?

A8: Due to its reactive nature, it's crucial to avoid contact with strong acids, bases, oxidizing agents, and other incompatible substances. Selection of suitable solvents and reaction conditions should consider the specific reaction being performed.

Q9: Have computational methods been applied to study 1-cyanoacetyl-3,5-dimethylpyrazole?

A9: While specific computational studies were not detailed in the provided research, researchers often utilize computational chemistry techniques like density functional theory (DFT) calculations and molecular docking simulations to explore the properties, reactivity, and potential biological activities of similar compounds. []

Q10: Has 1-cyanoacetyl-3,5-dimethylpyrazole demonstrated biological activity?

A10: While this specific compound's activity hasn't been extensively explored in the provided papers, researchers have synthesized numerous derivatives exhibiting promising biological activities, including:

  • Anticancer activity: Derivatives incorporating 1-cyanoacetyl-3,5-dimethylpyrazole as a core scaffold have shown cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7). [, , ]
  • Antioxidant activity: Some derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases. [, , ]
  • Analgesic activity: Certain analogs have exhibited pain-relieving effects in animal models. []
  • Antimicrobial activity: A few derivatives have shown antibacterial and antifungal properties against specific strains. [, ]

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